4-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol
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Overview
Description
4-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol is an organic compound with a complex structure that includes chloro, ethoxy, and fluorophenyl groups
Preparation Methods
The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol typically involves multiple steps, including halogenation, etherification, and fluorination reactions. One common synthetic route starts with the halogenation of a phenol derivative, followed by the introduction of an ethoxy group through etherification. The final step involves the fluorination of the aromatic ring to obtain the desired compound. Industrial production methods often involve optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
4-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, ethoxy, and fluoro groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 4-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol include other halogenated phenols and phenyl ethers. These compounds share similar structural features but differ in the specific halogen or alkoxy groups present. For example:
4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of a fluorine atom.
2-(2-Chloro-4-ethoxyphenyl)propan-2-ol: Contains a propanol group instead of a phenol group.
5-(2-Chloro-4-ethoxyphenyl)thiazol-2-amine: Contains a thiazole ring instead of a phenol group.
These compounds can be compared based on their reactivity, stability, and specific applications, highlighting the unique properties of this compound .
Properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c1-2-18-10-4-5-11(12(15)8-10)9-3-6-14(17)13(16)7-9/h3-8,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRNQSVHLPUVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684502 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-57-3 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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